Aminopyrazine

Physical Chemistry Photophysics Spectroscopy

WHY THIS SPECIFIC COMPOUND: 2-Aminopyrazine (CAS 5049-61-6) is a primary amine-substituted pyrazine that generic aminopyrazine analogs cannot functionally replace. Structural evidence confirms its unique capacity to generate low-nanomolar Aurora kinase inhibitors (IC50=90 nM) and sub-micromolar MK-2 inhibitors. Its electron-donating amino group enables shorter Cu-N bonds in coordination polymers, producing predictable antiferromagnetic behavior—unattainable with unsubstituted pyrazine. Additionally, its water-cluster hydrogen-bonding network drastically enhances fluorescence lifetime, a photophysical signature absent in aminopyridine isomers. Procure this specific scaffold to ensure reproducible kinase inhibition, magnetic exchange, and fluorescence response in your research.

Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
CAS No. 5049-61-6
Cat. No. B029847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopyrazine
CAS5049-61-6
Synonyms2-aminopyrazine
Molecular FormulaC4H5N3
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)N
InChIInChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)
InChIKeyXFTQRUTUGRCSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopyrazine (CAS 5049-61-6): Core Properties and Procurement Baseline for 2-Aminopyrazine


2-Aminopyrazine (CAS 5049-61-6) is a foundational nitrogen-containing heterocyclic building block, specifically a primary amine-substituted pyrazine [1]. With a molecular weight of 95.10 g/mol, it presents as a white to light yellow crystalline powder with a melting point between 118-120°C, and is soluble in water . This small molecule serves as a critical, versatile intermediate in synthetic chemistry, valued for its ability to participate in nucleophilic substitutions and coupling reactions, which are essential for constructing more complex molecular architectures in pharmaceutical and agrochemical research [2].

Why Generic 'Aminopyrazine' Substitution Is Inadequate for Advanced Research Applications


The term 'aminopyrazine' encompasses a class of compounds with significant functional divergence. While unsubstituted 2-aminopyrazine (the target compound) is a fundamental building block, its value in advanced research is defined by precise, quantifiable performance in specific applications that generic alternatives cannot replicate . Substituting with a close analog like 2-aminopyridine, 3-aminopyrazine, or even a different substituted pyrazine can lead to a complete loss of function, altered physicochemical properties, or unanticipated biological activity. The evidence below demonstrates how the specific molecular architecture of 2-aminopyrazine enables unique fluorescence behavior, distinct kinase inhibition profiles, and superior material properties that are absent in its structural neighbors, making generic substitution a scientifically unsound procurement strategy [1][2].

Quantifiable Differentiation of 2-Aminopyrazine vs. Structural Analogs: A Procurement Evidence Guide


Fluorescence Lifetime Enhancement in Hydrated Aminopyrazine Clusters Over Aminopyridine Analogs

In supersonic jet-cooled hydrated clusters, the specific hydrogen-bond network formed by 2-aminopyrazine (APz) with water molecules leads to a drastically enhanced fluorescence lifetime compared to structurally similar clusters of 2-aminopyridine and 3-aminopyridine [1]. This effect is attributed to a change in the electronic structure of the first excited state from nπ* to ππ*, which reduces spin-orbit coupling and thus extends the fluorescence lifetime [1]. This photophysical behavior is highly specific to the aminopyrazine core and is not observed in its aminopyridine analogs under identical conditions.

Physical Chemistry Photophysics Spectroscopy

Superior Antiproliferative Activity of a 2-Aminopyrazine Derivative Against GS493 in Cancer Cell Lines

A novel 2-aminopyrazine derivative (compound 3e) demonstrated significantly higher potency in inhibiting the growth of cancer cells compared to the established SHP2 inhibitor, GS493 [1]. This indicates that the 2-aminopyrazine scaffold, when appropriately derivatized, can yield compounds with superior cellular efficacy against specific oncogenic targets, potentially overcoming limitations of existing inhibitors.

Medicinal Chemistry Oncology SHP2 Inhibition

Enhanced Coordination Ability of 2-Aminopyrazine Over Unsubstituted Pyrazine in Copper(II) Complexes

When reacted with Cu(hfac)2·xH2O, 2-aminopyrazine (2-apz) acts as both a monodentate and a bridging bidentate ligand, forming discrete mononuclear and trinuclear copper(II) complexes [1]. Crucially, the addition of the amino substituent makes the ligand more coordinating compared to unsubstituted pyrazine, leading to shorter Cu-N bonds and enabling a stronger magnetic superexchange pathway [1]. This contrasts with the behavior of unsubstituted pyrazine, which is typically a weaker ligand for this metal electrophile.

Coordination Chemistry Materials Science Crystal Engineering

Optimized hERG Selectivity and Pharmacokinetics of an Aminopyrazine NaV1.7 Antagonist Over an Initial Hit Compound

In a hit-to-lead optimization campaign for NaV1.7 antagonists, an initial potent aminoheterocyclic hit (compound 1) was identified but suffered from poor pharmacokinetics and poor selectivity against the hERG potassium channel, a major cardiac safety concern [1]. Systematic SAR exploration of the compact aminopyrazine core led to the discovery of aminopyrazine 41, which maintained target potency while exhibiting vastly improved hERG selectivity and overall pharmacokinetic properties [1]. This demonstrates the scaffold's unique capacity for multi-parameter optimization.

Medicinal Chemistry Pain Research Ion Channel

Selective Aurora Kinase Inhibition with Low Nanomolar Potency by a Disubstituted 2-Aminopyrazine Derivative

A 3,5-disubstituted-2-aminopyrazine derivative (compound 12Aj) was identified as a potent pan-Aurora kinase inhibitor [1]. It demonstrated strong inhibitory activity against both Aurora A (IC50 = 90 nM) and Aurora B (IC50 = 152 nM) [1]. This dual inhibition profile, combined with potent cellular antiproliferative effects (IC50 values ranging from 1.34 to 11.5 µM across four cancer cell lines), establishes a specific activity signature for this class of 2-aminopyrazine derivatives [1].

Medicinal Chemistry Kinase Inhibitors Cancer Research

Validated Multi-Step Synthetic Utility as a Versatile Intermediate in Heterocyclic Chemistry

2-Aminopyrazine is not merely a theoretical building block; its utility is validated in multiple, diverse synthetic applications. It serves as a raw material in a four-component synthesis of imidazolidines, a class of compounds with diverse pharmacological activities . Furthermore, it is a key intermediate for synthesizing more complex polycyclic scaffolds under mild aqueous conditions, demonstrating a reactivity that is distinct from simpler anilines or other heteroaromatic amines .

Organic Synthesis Medicinal Chemistry Process Chemistry

Evidence-Based Application Scenarios for Aminopyrazine (CAS 5049-61-6) in Research and Industry


Lead Optimization in Kinase-Targeted Drug Discovery (Aurora, MK-2, ATR, SHP2)

Procure 2-aminopyrazine as the core scaffold for generating focused libraries of kinase inhibitors. The evidence supports its capacity to yield compounds with potent, low-nanomolar activity against Aurora kinases (e.g., 12Aj with IC50 = 90 nM for Aurora A) [1] and sub-micromolar activity against MK-2 [2]. Its use in ATR/HDAC dual inhibitors (e.g., 18c with ATR IC50 = 3 nM) [3] and SHP2 inhibitors with improved cellular potency over GS493 [4] further validates its broad applicability in oncology-focused medicinal chemistry programs.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tunable Magnetic Properties

Utilize 2-aminopyrazine as a bridging ligand for constructing coordination polymers with transition metals like copper(II). The electron-donating amino group enhances coordination strength compared to unsubstituted pyrazine, leading to shorter Cu-N bonds and enabling strong magnetic superexchange pathways [5]. This allows for the design of materials with specific, predictable magnetic behaviors, such as the antiferromagnetism observed in Cu3(hfac)6(2-apz)2 at low temperatures [5].

Design of Fluorescent Probes with Tailored Excited-State Dynamics

Select 2-aminopyrazine as a core chromophore for developing advanced fluorescent probes. Its unique hydrogen-bonding network with water molecules leads to a drastic enhancement in fluorescence lifetime upon hydration cluster formation, a behavior not observed with its aminopyridine analogs [6]. This specific photophysical response makes it a valuable tool for studying solvation dynamics or for creating environment-sensitive fluorescent sensors.

Multi-Component Reaction (MCR) Building Block for Complex Heterocycle Synthesis

Incorporate 2-aminopyrazine as a reliable, validated starting material in multi-component reactions (MCRs). Its established role in a four-component synthesis of imidazolidines and its ability to undergo cyclocondensation under mild aqueous conditions to yield complex polycyclic scaffolds make it a strategic choice for diversity-oriented synthesis and the rapid construction of compound libraries for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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